2-Ethoxyethyl trichloroacetate

Description

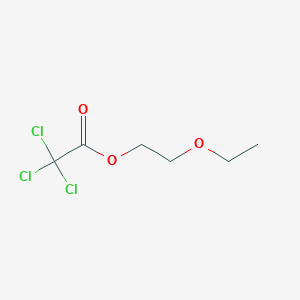

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyethyl 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl3O3/c1-2-11-3-4-12-5(10)6(7,8)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEGOWVFXOHMHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338234 | |

| Record name | 2-Ethoxyethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30668-97-4 | |

| Record name | 2-Ethoxyethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Ethoxyethyl trichloroacetate: A Comprehensive Technical Guide

Introduction

2-Ethoxyethyl trichloroacetate (CAS No. 30668-97-4) is an organic ester with the molecular formula C₆H₉Cl₃O₃ and a molecular weight of 235.49 g/mol .[1] Its structure incorporates an ethoxyethyl moiety and a trichloroacetate group, lending it specific chemical properties relevant in various research and development applications, including organic synthesis. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering field-proven insights into the interpretation of its spectral features.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.

A. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to show four distinct signals corresponding to the four non-equivalent sets of protons in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A typical experiment would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Processing: Fourier transform the acquired Free Induction Decay (FID) signal. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound in CDCl₃ exhibits the following signals:[2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.51 | Triplet | 2H | -O-CH ₂-C(O)Cl₃ |

| 3.77 | Triplet | 2H | -CH ₂-O-CH₂- |

| 3.59 | Quartet | 2H | CH ₃-CH ₂-O- |

| 1.22 | Triplet | 3H | CH ₃-CH₂-O- |

Causality Behind Experimental Choices and Interpretation:

-

The use of a deuterated solvent like CDCl₃ is crucial to avoid large solvent proton signals that would obscure the analyte's signals.

-

The downfield shift of the triplet at 4.51 ppm is attributed to the strong deshielding effect of the adjacent oxygen atom and the electron-withdrawing trichloroacetate group.

-

The triplet at 3.77 ppm is assigned to the methylene protons adjacent to the ether oxygen and the other methylene group.

-

The quartet at 3.59 ppm arises from the methylene protons of the ethoxy group, which are split by the neighboring methyl protons.

-

The upfield triplet at 1.22 ppm corresponds to the terminal methyl protons of the ethoxy group.

Caption: Correlation of ¹H NMR signals with the molecular structure.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are expected.

Predicted ¹³C NMR Spectrum

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~161 | C =O | The carbonyl carbon of the ester is significantly deshielded. |

| ~93 | -C Cl₃ | The carbon attached to three chlorine atoms is strongly deshielded. |

| ~69 | -O-C H₂-C(O)Cl₃ | The carbon atom is deshielded by the adjacent ester oxygen. |

| ~67 | -C H₂-O-CH₂- | The carbon atom is deshielded by the ether oxygen. |

| ~66 | CH₃-C H₂-O- | The carbon atom is deshielded by the ether oxygen. |

| ~15 | C H₃-CH₂-O- | The terminal methyl carbon is the most shielded. |

Authoritative Grounding for Predictions:

-

The chemical shift of ester carbonyl carbons typically falls in the range of 160-185 ppm.[6]

-

Carbons attached to electronegative atoms like oxygen (in ethers and esters) generally resonate between 50-90 ppm.[6]

-

The presence of three electron-withdrawing chlorine atoms on the alpha-carbon to the carbonyl group will cause a significant downfield shift.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the following method:

-

Sample Preparation: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: The salt plates are placed in the sample holder of the IR spectrometer.

-

Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Significance |

| ~2975-2850 | C-H stretch | Presence of alkyl C-H bonds.[7][8] |

| ~1770 | C=O stretch | Strong absorption characteristic of an ester carbonyl group. The high frequency is due to the electron-withdrawing effect of the trichloromethyl group.[9][10] |

| ~1250-1050 | C-O stretch | Strong absorptions from the ester and ether C-O bonds.[10] |

| ~830-600 | C-Cl stretch | Absorptions corresponding to the carbon-chlorine bonds. |

Causality Behind Spectral Features:

-

The C=O stretching frequency in esters is typically around 1735-1750 cm⁻¹.[9] The electron-withdrawing trichloromethyl group in this compound increases the double bond character of the carbonyl group, shifting this absorption to a higher wavenumber.

-

The presence of both ester and ether linkages results in strong and broad C-O stretching bands in the fingerprint region.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry

A common method for analyzing a volatile compound like this compound is Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each fragment at a specific m/z value, generating a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak (or peaks corresponding to its isotopic distribution) and several characteristic fragment ions.[2]

Key Expected Fragments:

| m/z | Proposed Fragment Ion | Formation |

| 234, 236, 238 | [C₆H₉Cl₃O₃]⁺• | Molecular ion (isotopic cluster due to ³⁵Cl and ³⁷Cl) |

| 189, 191, 193 | [C₄H₆Cl₃O₂]⁺ | Loss of •CH₂CH₂O |

| 117, 119, 121 | [C₂Cl₃O]⁺ | Cleavage of the ester bond with charge retention on the trichloroacetyl group. |

| 73 | [C₃H₅O₂]⁺ | Cleavage of the C-O bond of the ester. |

| 59 | [C₂H₃O₂]⁺ | Further fragmentation. |

| 45 | [C₂H₅O]⁺ | Ethoxy group fragment. |

Trustworthiness of Fragmentation Analysis:

-

The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which serves as a self-validating feature.

-

The fragmentation pattern is consistent with the known fragmentation behavior of esters and ethers, where cleavage adjacent to the carbonyl group and the ether oxygen are common pathways.[11]

Caption: Proposed fragmentation pathways for this compound in EI-MS.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the carbon-hydrogen framework. The IR spectrum identifies the key functional groups, particularly the ester and ether moieties. Finally, the mass spectrum provides the molecular weight and a fragmentation pattern consistent with the proposed structure. This detailed spectroscopic guide serves as a valuable resource for researchers and scientists, enabling confident identification and utilization of this compound in their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of California, Davis. IR Spectroscopy Tutorial: Esters. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1,1,2-trichloroethane. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. fragmentation patterns in the mass spectra of organic compounds. [Link]

-

Doc Brown's Chemistry. mass spectrum of ethyl ethanoate. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of chloroethane. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. This compound | C6H9Cl3O3 | CID 547792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TRICHLOROACETIC ACID 2-ETHOXYETHYL ESTER(30668-97-4) MS spectrum [chemicalbook.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C2H5Cl CH3CH2Cl C-13 nmr spectrum of chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of ethyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. infrared spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,1,2-trichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Purity and Appearance of 2-Ethoxyethyl Trichloroacetate

This guide provides an in-depth technical examination of 2-Ethoxyethyl trichloroacetate, focusing on the critical aspects of its purity, appearance, and the analytical methodologies required for its robust characterization. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard data sheets to explain the causality behind experimental choices and to establish a framework for self-validating quality assessment.

Core Physicochemical Characteristics and Expected Appearance

This compound (CAS No. 30668-97-4) is an ester with significant applications as a reagent or intermediate in organic synthesis.[1] Understanding its fundamental properties is the first step in a rigorous quality assessment.

1.1. Physical and Chemical Properties

A summary of the key physicochemical properties is presented below. These values serve as the primary benchmark against which any laboratory sample should be compared.

| Property | Value | Source |

| Molecular Formula | C₆H₉Cl₃O₃ | [1][2][3] |

| Molecular Weight | 235.49 g/mol | [1][2] |

| Physical State | Liquid (at 20°C) | [2] |

| Specific Gravity | ~1.32 (at 20°C) | [1][2] |

| Refractive Index | ~1.45 | [1][2] |

1.2. Appearance: The First Indicator of Purity

Ideally, highly pure this compound is a clear, colorless liquid. However, commercial grades are often described as ranging from colorless to orange or green .[1][2] This variation in appearance is a critical, albeit qualitative, indicator of potential impurities.

-

Colorless to Pale Yellow: This is generally indicative of a high-purity sample with minimal degradation or residual reactants.

-

Orange to Green Tones: The presence of these colors strongly suggests the existence of impurities. The coloration can arise from several sources inherent to its synthesis and stability:

-

Residual Acid Catalyst: The esterification process often uses a strong acid catalyst like sulfuric acid.[1] Inadequate quenching and purification can leave trace amounts of acid, which can catalyze degradation reactions upon storage, leading to chromophore formation.

-

Thermal Degradation: As an ester, the compound can be susceptible to thermal stress, potentially causing elimination or rearrangement reactions that generate colored by-products.

-

Oxidation: While not extensively documented, interaction with atmospheric oxygen, especially under light or in the presence of metallic impurities, could lead to oxidative degradation and color. For optimal stability, storage in a cool, dark place below 15°C is recommended.[1][2]

-

Therefore, while a "colorless to orange or green" appearance may be within the supplier's specifications for a >95% pure product, researchers must recognize that the color itself is evidence of heterogeneity and proceed with a more rigorous quantitative analysis.[1][2]

Synthesis Route and Inherent Impurity Profile

To understand what impurities to look for, one must first understand the compound's origin. The most common synthesis is the Fischer esterification of 2-ethoxyethanol with trichloroacetic acid.[1]

Caption: Synthesis of this compound and common impurities.

This synthesis pathway introduces a predictable profile of potential impurities:

-

Unreacted Starting Materials: Residual trichloroacetic acid and 2-ethoxyethanol.

-

Catalyst Residue: Traces of the strong acid catalyst (e.g., H₂SO₄) or its salts after neutralization.

-

Solvent Impurities: If a solvent other than excess 2-ethoxyethanol is used.

-

Degradation Products: Formed during the reaction (e.g., from excessive heat) or during storage.

A Self-Validating Analytical Workflow

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. A robust, self-validating system employs orthogonal methods—techniques that measure the same property based on different chemical or physical principles. This approach provides a high degree of confidence in the final purity value.

Caption: Orthogonal analytical workflow for purity validation.

Detailed Experimental Protocols

The following protocols are presented as a robust framework. Specific parameters may require optimization based on the available instrumentation and the observed impurity profile.

4.1. Protocol 1: Purity Assay by Gas Chromatography (GC-FID)

-

Causality: GC is the method of choice for routine purity assessment of volatile compounds like this compound.[1][2] The Flame Ionization Detector (FID) provides excellent sensitivity and a wide linear range for quantifying carbon-containing analytes.

-

Methodology:

-

System Preparation: Use a GC system equipped with an FID.

-

Column: Select a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Temperature Program:

-

Initial Oven Temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at 15°C/min.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Detector: FID at 280°C.

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., ethyl acetate) at approximately 1 mg/mL.

-

Injection: Inject 1 µL.

-

Quantification: Calculate purity using the area percent method, assuming all components have a similar response factor. For higher accuracy, a reference standard should be used to determine relative response factors.

-

4.2. Protocol 2: Orthogonal Purity and Impurity Profile by HPLC-UV

-

Causality: HPLC serves as an excellent orthogonal technique to GC. It is particularly sensitive to non-volatile or thermally labile impurities (e.g., trichloroacetic acid, catalyst salts) that may not be well-characterized by GC. The protocol is adapted from standard methodologies for small molecule purity assessment.[4]

-

Methodology:

-

System Preparation: Use an HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water

-

B: Acetonitrile

-

-

Gradient Program:

-

Start at 30% B, hold for 2 minutes.

-

Ramp to 95% B over 15 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 30% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 210 nm.[4]

-

Sample Preparation: Prepare a solution of the sample in acetonitrile at approximately 0.5 mg/mL.

-

Quantification: Use area percent to determine the purity and impurity profile.

-

4.3. Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

-

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides unambiguous structural confirmation.[5] It verifies that the main component is indeed this compound and can help identify impurities if their signals are resolved from the main peaks.

-

Methodology:

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire the proton NMR spectrum on a spectrometer (e.g., 400 MHz).[4]

-

Data Analysis:

-

Expected Signals:

-

Triplet, ~1.2 ppm (3H, -O-CH₂-CH₃ )

-

Quartet, ~3.6 ppm (2H, -O-CH₂ -CH₃)

-

Triplet, ~3.8 ppm (2H, -O-CH₂-CH₂ -O-)

-

Triplet, ~4.5 ppm (2H, -CH₂ -O-C(O)-)

-

-

Validation: Compare the observed chemical shifts, integrations, and coupling patterns to the expected structure. The absence of significant unassigned signals is a strong indicator of high purity.

-

-

Conclusion: A Commitment to Scientific Integrity

The quality of this compound cannot be assumed from its label. Its appearance provides the first clue, with any deviation from a colorless liquid warranting further investigation. A comprehensive assessment of purity is not merely a procedural step but a cornerstone of experimental reproducibility and scientific integrity. By employing a self-validating system of orthogonal analytical techniques—anchored by GC for primary assay, supplemented by HPLC for a different perspective, and confirmed by NMR for identity—researchers can ensure the material meets the stringent requirements for their work. This multi-faceted approach transforms a simple quality check into a robust, data-driven validation of a critical starting material.

References

-

International Labour Organization. (2003). ICSC 0364 - 2-ETHOXYETHYL ACETATE. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Ethoxyethyl acetate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

-

Food Safety and Standards Authority of India. (n.d.). Residue Analysis of Ethylene Oxide and 2-Chloroethanol in Foods by Gas Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetic acid, ethoxy-, and ethyl ester. Retrieved from [Link]

Sources

- 1. This compound|CAS 30668-97-4 [benchchem.com]

- 2. This compound | 30668-97-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C6H9Cl3O3 | CID 547792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. TRICHLOROACETIC ACID 2-ETHOXYETHYL ESTER(30668-97-4) MS [m.chemicalbook.com]

Solubility and stability of 2-Ethoxyethyl trichloroacetate

An In-depth Technical Guide to the Solubility and Stability of 2-Ethoxyethyl trichloroacetate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of this compound (CAS RN: 30668-97-4), a compound of interest in synthetic chemistry and potential pharmaceutical applications. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the compound's physicochemical properties, behavior in various solvents, and degradation pathways. Detailed experimental protocols for assessing solubility and stability are also presented to ensure reliable and reproducible results in a laboratory setting.

Introduction to this compound

This compound, with the molecular formula C₆H₉Cl₃O₃, is an ester of trichloroacetic acid and 2-ethoxyethanol.[1] Its structure, featuring a reactive trichloroacetate group, makes it a subject of interest for various chemical transformations.[1] Understanding its solubility and stability is paramount for its effective use, storage, and handling in research and development. This guide synthesizes available data to provide a practical framework for scientists working with this compound.

Below is a diagram illustrating the workflow for characterizing the solubility and stability of a chemical compound like this compound.

Caption: General workflow for compound characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are fundamental to understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 30668-97-4 | [1][2][3] |

| Molecular Formula | C₆H₉Cl₃O₃ | [1][2][3] |

| Molecular Weight | 235.49 g/mol | [1][2] |

| Appearance | Clear, colorless to orange or green liquid | [1] |

| Specific Gravity (20/20) | 1.32 | [1] |

| Refractive Index | 1.45 | [1] |

| Boiling Point | 250.8 - 258 °C (Predicted) | [3][4] |

| Flash Point | 99 °C | [3] |

| XLogP3 | 1.9 - 2.2 | [2][3] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in solution-based assays and formulations. While specific experimental data for the solubility of this compound in a wide range of solvents is not extensively documented, its solubility can be inferred from its structural features and physicochemical properties, particularly its calculated XLogP3 value of approximately 2, which suggests a degree of lipophilicity.

Predicted Solubility in Common Solvents

Based on the principle of "like dissolves like," the following table provides a predicted solubility profile for this compound.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar, Protic | Low to Moderate | The ester and ether linkages can form hydrogen bonds with water, but the chlorinated alkyl chain and the ethoxy group reduce overall polarity. A structurally similar compound, 2-ethoxyethyl acetate, is partially soluble in water (23 g/100mL at 20°C).[5][6] |

| Ethanol | Polar, Protic | High | The ethoxyethyl group is structurally similar to ethanol, promoting miscibility. |

| Methanol | Polar, Protic | High | Similar to ethanol, it should be a good solvent. |

| Acetone | Polar, Aprotic | High | The ketone group can interact with the ester, and its overall polarity is suitable for dissolving the compound. |

| Dichloromethane | Nonpolar | High | The chlorinated nature of both the solvent and the trichloroacetate moiety suggests good solubility. |

| Hexane | Nonpolar | Low to Moderate | The nonpolar nature of hexane may not be sufficient to overcome the polar ester and ether groups. |

| Toluene | Nonpolar, Aromatic | High | The aromatic ring can interact with the alkyl portions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | High | DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds. |

Experimental Protocol for Solubility Determination

To obtain empirical solubility data, a standardized protocol should be followed. The following outlines a general method for determining the solubility of this compound.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound (purity >95%)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to separate the undissolved solute from the saturated solution.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Experimental workflow for solubility determination.

Stability Profile

The chemical stability of this compound is a critical consideration for its storage and use in experimental protocols. The presence of the trichloroacetate ester group suggests susceptibility to certain degradation pathways.

General Stability and Storage

For optimal stability, it is recommended to store this compound in a cool, dark place, ideally at temperatures below 15°C.[1] A structurally related compound, 2-ethoxyethyl acetate, can form explosive peroxides and reacts with strong acids, strong bases, and strong oxidants, suggesting similar precautions should be taken with this compound.[5]

Hydrolytic Stability

This compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which yields trichloroacetic acid and 2-ethoxyethanol.[1] This reaction is a key degradation pathway.

Hydrolysis Mechanism:

-

Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

The following diagram illustrates the base-catalyzed hydrolysis of this compound.

Caption: Base-catalyzed hydrolysis of this compound.

Experimental Protocol for Stability Assessment (Forced Degradation)

A forced degradation study is essential to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (for acidic hydrolysis)

-

Sodium hydroxide (for basic hydrolysis)

-

Hydrogen peroxide (for oxidative degradation)

-

HPLC or GC system with a suitable detector (e.g., UV, MS)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with HCl (e.g., 0.1 M) and heat (e.g., 60°C) for a specified time.

-

Basic Hydrolysis: Mix the stock solution with NaOH (e.g., 0.1 M) at room temperature for a specified time.

-

Oxidative Degradation: Mix the stock solution with H₂O₂ (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 70°C).

-

Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) or sunlight.

-

-

Sample Analysis:

-

At various time points, withdraw samples, neutralize if necessary, and dilute appropriately.

-

Analyze the samples using a stability-indicating HPLC or GC method to separate the parent compound from any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Identify degradation products, if possible, using a mass spectrometer.

-

Analytical Methodologies

The purity and concentration of this compound are typically determined by Gas Chromatography (GC).[1] For more detailed analysis, such as the identification of degradation products, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique.[2] For quantitative analysis in stability and solubility studies, a validated High-Performance Liquid Chromatography (HPLC) method with UV detection can also be developed.

Safe Handling and Storage

Given the limited specific safety data for this compound, it is prudent to handle it with the same precautions as structurally related compounds like 2-ethoxyethyl acetate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[5][8]

-

Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area, away from strong acids, strong bases, and oxidizing agents.[1][5]

-

Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[5][8]

Conclusion

This compound is a compound with moderate lipophilicity, suggesting good solubility in common organic solvents but limited solubility in water. Its primary stability concern is hydrolysis, which is accelerated by acidic and basic conditions. For its effective use in a laboratory setting, it is crucial to store it under recommended cool and dark conditions and to be mindful of its potential degradation in aqueous and non-neutral environments. The experimental protocols provided in this guide offer a framework for researchers to empirically determine its solubility and stability, ensuring the integrity of their scientific investigations.

References

-

International Labour Organization. ICSC 0364 - 2-ETHOXYETHYL ACETATE. [Link]

-

Wikipedia. 2-Ethoxyethyl acetate. [Link]

-

PubChem. This compound. [Link]

-

Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - 2-Ethoxyethyl acetate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. [Link]

Sources

- 1. This compound|CAS 30668-97-4 [benchchem.com]

- 2. This compound | C6H9Cl3O3 | CID 547792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. TRICHLOROACETIC ACID 2-ETHOXYETHYL ESTER | 30668-97-4 [chemicalbook.com]

- 5. ICSC 0364 - 2-ETHOXYETHYL ACETATE [chemicalsafety.ilo.org]

- 6. 2-Ethoxyethyl acetate - Wikipedia [en.wikipedia.org]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes and Protocols for 2-Ethoxyethyl trichloroacetate in Organic Synthesis

Introduction: Unveiling the Synthetic Potential of 2-Ethoxyethyl trichloroacetate

This compound is a versatile reagent in organic synthesis, primarily valued for the unique reactivity conferred by its trichloroacetate moiety.[1] While not a household name in every laboratory, its utility as a precursor for highly reactive intermediates makes it a valuable tool for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, mechanisms of action, and practical applications, designed for researchers and professionals in chemical and pharmaceutical development.

The molecule's structure, featuring a trichloroacetyl group linked to an ethoxyethyl moiety, allows it to serve as a convenient source for both dichlorocarbene and the trichloromethyl anion.[1] These intermediates are cornerstones of various carbon-carbon bond-forming reactions. This document will detail the protocols for harnessing this reactivity, explaining the causality behind experimental choices to ensure reproducible and optimized results.

Below are the fundamental properties of this compound.

| Property | Value |

| IUPAC Name | 2-ethoxyethyl 2,2,2-trichloroacetate[2] |

| CAS Number | 30668-97-4[2][3][4] |

| Molecular Formula | C₆H₉Cl₃O₃[1][2][3] |

| Molecular Weight | 235.49 g/mol [1][2] |

| Appearance | Colorless to orange or green clear liquid[1][4] |

| Specific Gravity | ~1.32[1][4] |

| Refractive Index | ~1.45[1][4] |

| Purity | Typically >95.0% (GC)[1][4] |

Synthesis of this compound: A Standard Esterification Protocol

The most common and straightforward method for preparing this compound is the Fischer esterification of trichloroacetic acid with 2-ethoxyethanol.[1][5] This acid-catalyzed reaction is a reversible process, typically driven to completion by using an excess of one reactant or by removing water as it is formed.[5]

Causality of Experimental Design:

-

Acid Catalyst (e.g., H₂SO₄): The catalyst protonates the carbonyl oxygen of the trichloroacetic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol (2-ethoxyethanol).[1]

-

Reflux Conditions: Heating the reaction mixture to its boiling point under reflux increases the reaction rate. For esterifications, this also helps to remove water azeotropically (if a suitable solvent is used), shifting the equilibrium towards the product side according to Le Châtelier's principle.[1]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine trichloroacetic acid (1.0 eq), 2-ethoxyethanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Application 1: Generation of Dichlorocarbene for Cyclopropanation

A significant application of trichloroacetate esters is their use as precursors for dichlorocarbene (:CCl₂), a highly reactive intermediate.[1] Treatment of this compound with a strong, non-nucleophilic base like sodium methoxide initiates an elimination reaction that releases this carbene. The dichlorocarbene can then be trapped in situ by an alkene to form a dichlorocyclopropane derivative.

Mechanism Insight: The reaction proceeds via a two-step mechanism. First, the base deprotonates the alcohol generated in situ or attacks the ester, leading to the formation of a trichloroacetate anion. This anion then undergoes alpha-elimination, losing a chloride ion and carbon dioxide to generate dichlorocarbene. A more direct pathway involves the base-induced formation of the trichloromethyl anion, which then eliminates a chloride ion. By analogy with similar esters, treatment with a base like sodium methoxide is a typical method for this transformation.[1]

Caption: Reaction path for dichlorocarbene generation and subsequent cyclopropanation.

Experimental Protocol: Dichlorocyclopropanation of Cyclohexene

-

Inert Atmosphere: Set up an oven-dried, three-necked flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer.

-

Reagent Charging: Charge the flask with the alkene substrate (e.g., cyclohexene, 1.0 eq) and a suitable anhydrous solvent (e.g., anhydrous diethyl ether or THF).

-

Base Addition: In the dropping funnel, prepare a solution of this compound (1.5 eq) in the same anhydrous solvent.

-

Reaction Initiation: Add a strong base, such as sodium methoxide (1.5 eq), portion-wise to the stirred solution of the alkene at 0 °C.

-

Substrate Addition: Add the solution of this compound dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Work-up and Purification: Perform a standard aqueous work-up followed by extraction, drying, and solvent evaporation. The crude product is then purified by column chromatography on silica gel to yield the desired dichlorocyclopropane.

Application 2: A Source for the Nucleophilic Trichloromethyl Anion

The trichloroacetate group is known for its ability to undergo decarboxylation (loss of CO₂) to generate the trichloromethyl anion (CCl₃⁻).[1] This anion is a valuable intermediate, acting as a potent nucleophile that can add to various electrophiles, most notably the carbonyl group of aldehydes and ketones.[1] This reaction provides a direct route to trichloromethyl carbinols, which are useful building blocks in synthesis.

Causality of Experimental Design:

-

Solvent Choice (DMSO): Solvents like dimethyl sulfoxide (DMSO) are particularly effective at promoting this reaction.[1] DMSO stabilizes the intermediate ions, facilitating the decarboxylation even at room temperature.[1]

-

Temperature Control: While the reaction can proceed at room temperature, gentle heating may be required to increase the rate of decarboxylation and subsequent nucleophilic attack.[1]

Caption: Generation of the CCl₃⁻ anion and its reaction with an electrophile.

Experimental Protocol: Synthesis of a Trichloromethyl Carbinol

-

Reagent Setup: In a flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone substrate (1.0 eq) in anhydrous DMSO.

-

Reagent Addition: Add this compound (1.2-1.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sulfate, and concentrate. The crude product is then purified by column chromatography to afford the target trichloromethyl carbinol.

Summary of Applications

| Application | Reactive Intermediate | Key Reagents | Typical Conditions | Product Type |

| Cyclopropanation | Dichlorocarbene (:CCl₂) | Alkene, Strong Base (e.g., NaOMe) | Anhydrous ether/THF, 0 °C to RT | Dichlorocyclopropane |

| Nucleophilic Addition | Trichloromethyl Anion (CCl₃⁻) | Aldehyde or Ketone | Anhydrous DMSO, RT to 50 °C | Trichloromethyl Carbinol |

Safety and Handling

This compound and its precursors/reagents require careful handling in a well-ventilated fume hood.

-

Trichloroacetic Acid: Highly corrosive and can cause severe burns.

-

Strong Bases (e.g., Sodium Methoxide): Corrosive and react violently with water.

-

Solvents: Use appropriate anhydrous solvents and handle under an inert atmosphere when necessary.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

SDS: Always consult the Safety Data Sheet (SDS) for detailed handling and hazard information before use.[1]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

THYZOID LABORATORIES. (2022, July 18). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. Retrieved from [Link]

-

Cota, A., & Lopera, J. (2021). An Improved Protocol for the Production of Lentiviral Vectors. STAR Protocols. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 18 — Synthesis of Esters. Retrieved from [Link]

- Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.

-

Addgene. (n.d.). Lentivirus Production Protocol. Retrieved from [Link]

- Google Patents. (n.d.). US2262686A - Production of esters of thiocarboxylic acids.

-

Medical University of South Carolina. (n.d.). Protocol 2 – Producing lentivirus in HEK293T cells using a 2 Generation lentiviral system. Retrieved from [Link]

-

PubMed. (1997). The mechanism of 2,2,2-trichloroacetic acid-induced protein precipitation. Retrieved from [Link]

-

ResearchGate. (1997). The Mechanism of 2,2,2-Trichloroacetic Acid-Induced Protein Precipitation. Retrieved from [Link]

-

SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

-

De Gruyter. (1991). Amino Acid Benzyl Esters via the Bisbenzyl Bislactim Ether of cyclo(-L-Val-Gly-). Retrieved from [Link]

-

CHIMIA. (2018). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. Retrieved from [Link]

-

Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). National Primary Drinking Water Regulations. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Ethoxyethyl Trichloroacetate in Fine Chemical Synthesis

Abstract: This document provides a comprehensive technical guide on the application of 2-Ethoxyethyl Trichloroacetate (EETCA) as a specialized reagent in advanced organic synthesis. We delve into its core utility as a precursor for the installation of the 2-ethoxyethyl (EE) protecting group on alcohols, a critical transformation in the synthesis of pharmaceuticals and complex molecules. The guide details the underlying chemical principles, provides field-tested protocols for protection and deprotection, and offers insights into the reagent's handling and properties.

Introduction: Understanding this compound (EETCA)

This compound (CAS 30668-97-4) is a C6 ester and ether building block used as a synthetic intermediate.[1][2] It is typically synthesized via the esterification of trichloroacetic acid with 2-ethoxyethanol.[1] While a simple molecule, its structure is engineered for specific reactivity. The molecule consists of two key components: the 2-ethoxyethyl (EE) moiety, a valuable acid-labile protecting group, and the trichloroacetate group, an excellent leaving group. The powerful electron-withdrawing effect of the three chlorine atoms makes the carbonyl carbon highly electrophilic and stabilizes the resulting trichloroacetate anion, facilitating nucleophilic substitution reactions.[1] This inherent reactivity makes EETCA a potent agent for introducing the EE group onto sensitive substrates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-ethoxyethyl 2,2,2-trichloroacetate | [3] |

| CAS Number | 30668-97-4 | [1][2] |

| Molecular Formula | C₆H₉Cl₃O₃ | [1][2][3] |

| Molecular Weight | 235.49 g/mol | [1][2][3] |

| Appearance | Colorless to orange/green clear liquid | [1][2] |

| Specific Gravity | ~1.32 | [1][2] |

| Refractive Index | ~1.45 | [1][2] |

| Purity (Typical) | >95.0% (GC) | [1][2] |

| Storage | Store in a cool, dark place (<15°C) |[1][2] |

Core Application: Protection of Alcohols

In multi-step synthesis, the temporary "masking" of a reactive functional group, such as an alcohol, is essential to prevent it from interfering with reactions elsewhere in the molecule.[4] The 2-ethoxyethyl (EE) group is a versatile acetal-type protecting group favored for its ease of introduction and, more importantly, its orthogonal stability. It is robust in the presence of strong bases, organometallic reagents, and nucleophiles, yet can be selectively removed under mild acidic conditions.[5]

While the EE group is often introduced using 2-ethoxyethyl vinyl ether,[5] EETCA serves as an alternative reagent for this transformation, particularly in contexts where the vinyl ether's reactivity profile is unsuitable. The strategy hinges on the nucleophilic attack of an alcohol on EETCA to form a stable 2-ethoxyethyl ether.

Caption: Strategic workflow for using EETCA to protect an alcohol, perform subsequent reactions, and deprotect.

Mechanism of Protection

The protection reaction is typically performed under basic conditions to deprotonate the alcohol, forming a more potent alkoxide nucleophile. This alkoxide then attacks the electrophilic carbonyl carbon of EETCA in a nucleophilic acyl substitution. The trichloroacetate anion is expelled as a stable leaving group, resulting in the formation of the desired 2-ethoxyethyl protected alcohol.

Caption: Base-catalyzed nucleophilic substitution for the protection of an alcohol (R-OH) with EETCA.

Mechanism of Deprotection

The cleavage of the EE ether is the reverse of the protection mechanism used for vinyl ethers, proceeding via acid-catalyzed hydrolysis.[5] The ether oxygen is protonated by a mild acid, making it a better leaving group. Subsequent elimination or hydrolysis regenerates the alcohol and produces byproducts derived from the ethoxyethyl group.

Experimental Protocols

Disclaimer: These protocols are representative methodologies. Researchers should optimize conditions for their specific substrates and perform reactions on a small scale initially.

Protocol 1: Protection of a Primary Alcohol using EETCA

This protocol describes a general procedure for protecting a primary alcohol.

Materials:

-

Substrate (primary alcohol)

-

This compound (EETCA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber, appropriate eluent)

Procedure:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq). Dissolve it in anhydrous DCM to a concentration of approximately 0.1-0.5 M.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise. Stir for 10 minutes.

-

Reagent Addition: Add this compound (1.2 eq) dropwise to the cold solution over 5-10 minutes. A slight exotherm may be observed.

-

Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

-

Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure EE-protected alcohol.

Protocol 2: Deprotection of a 2-Ethoxyethyl (EE) Ether

This protocol is adapted from standard procedures for EE group cleavage.[5]

Materials:

-

EE-protected substrate

-

Methanol (MeOH) or a THF/Water mixture

-

Pyridinium p-toluenesulfonate (PPTS) or Acetic Acid (AcOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc) or Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: Dissolve the EE-protected substrate (1.0 eq) in a suitable solvent like methanol or a 4:1 mixture of THF:water.

-

Catalyst Addition: Add a catalytic amount of PPTS (0.1-0.2 eq) or a larger volume of 80% aqueous acetic acid.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

-

Work-up: Once the starting material is consumed, carefully neutralize the acid by adding saturated NaHCO₃ solution until effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify the crude product by flash column chromatography to yield the deprotected alcohol.

Table 2: Summary of Typical Reaction Parameters

| Step | Reagents & Solvents | Temperature | Typical Duration | Key Insight |

|---|---|---|---|---|

| Protection | Alcohol, EETCA, TEA, Anhydrous DCM | 0 °C to RT | 2–6 h | The use of a non-nucleophilic base is critical to avoid side reactions. Anhydrous conditions prevent hydrolysis of EETCA. |

| Deprotection | EE-ether, PPTS (cat.), MeOH/H₂O | Room Temp. | 2–12 h | PPTS is a mild catalyst, ideal for sensitive substrates.[5][6] Reaction time varies widely with substrate sterics and electronics. |

Safety, Handling, and Mechanistic Considerations

Handling:

-

EETCA: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Associated Hazards: The parent compound, trichloroacetic acid, is corrosive and can cause severe skin burns.[7] Furthermore, related ethylene glycol ethers are known to have potential toxicological effects.[8] Assume EETCA carries similar risks and handle with caution.

Causality and Trustworthiness:

-

Why it Works: The success of EETCA as a reagent is rooted in physical organic principles. The three chlorine atoms on the alpha-carbon create a powerful inductive effect, making the trichloroacetate a superb leaving group. This significantly lowers the activation energy for the nucleophilic substitution reaction compared to a simple acetate ester.

-

Self-Validation: The protocols are designed to be self-validating. The use of TLC at each stage allows the researcher to visually confirm the consumption of starting material and the formation of the product before proceeding to the next step (e.g., work-up or purification), preventing loss of material and time.

Conclusion

This compound is a valuable, specialized reagent for the fine chemical and pharmaceutical industries. Its primary utility lies in its ability to efficiently install the 2-ethoxyethyl (EE) protecting group onto alcohols under basic conditions. The strategic combination of the stable, yet acid-labile, EE group and the highly reactive trichloroacetate leaving group makes EETCA a powerful tool for synthetic chemists navigating complex molecular architectures. The protocols and principles outlined in this guide provide a robust framework for the successful application of this reagent in research and development.

References

- Google Patents. (n.d.). CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACS Publications. (n.d.). The Mechanism of the Decomposition of Trichloroacetic Acid in Aromatic Amines. The Journal of Physical Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). TRICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents. Retrieved from [Link]

-

University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Trichloroacetic acid. Retrieved from [Link]

-

PubMed. (n.d.). NTP technical report on the toxicity studies of Ethylene Glycol Ethers. Retrieved from [Link]

-

NROChemistry. (n.d.). Protection of Alcohols. Retrieved from [Link]

-

ResearchGate. (n.d.). The Mechanism of 2,2,2-Trichloroacetic Acid-Induced Protein Precipitation. Retrieved from [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Ethoxyethanol. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

Sources

- 1. This compound|CAS 30668-97-4 [benchchem.com]

- 2. This compound | 30668-97-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | C6H9Cl3O3 | CID 547792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Trichloroacetic acid - Wikipedia [en.wikipedia.org]

- 8. NTP technical report on the toxicity studies of Ethylene Glycol Ethers: 2-Methoxyethanol, 2-Ethoxyethanol, 2-Butoxyethanol (CAS Nos. 109-86-4, 110-80-5, 111-76-2) Administered in Drinking Water to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Generation of Dichlorocarbene from 2-Ethoxyethyl Trichloroacetate for Dichlorocyclopropanation Reactions

Abstract

This document provides a comprehensive guide for the generation of dichlorocarbene (:CCl₂) from 2-ethoxyethyl trichloroacetate, a method pioneered by the work of W. E. Parham.[1] This protocol offers a significant advantage over traditional methods by operating under milder, non-aqueous conditions, thus demonstrating broad functional group tolerance.[2][3] We will explore the underlying reaction mechanism, provide a detailed, step-by-step protocol for the in situ generation and subsequent dichlorocyclopropanation of an olefin, discuss critical safety considerations, and offer troubleshooting guidance. This application note is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Synthetic Utility of Dichlorocarbene

Dichlorocarbene (:CCl₂) is a highly reactive intermediate with immense value in organic synthesis.[3] Its primary application lies in the [1+2] cycloaddition reaction with alkenes to form gem-dichlorocyclopropanes.[4] These three-membered ring structures are versatile synthetic precursors, serving as building blocks for a wide array of more complex molecules, including allenes, cyclopropanones, and other functionalized carbocycles.[4]

Method Selection: Advantages of the Trichloroacetate Ester Protocol

Several methods exist for generating dichlorocarbene, each with distinct advantages and limitations. The choice of method is critical and depends on the substrate's sensitivity and the desired reaction conditions.

| Method | Precursors | Conditions | Advantages | Disadvantages |

| Base-induced α-elimination | Chloroform (HCCl₃) + Strong Base (e.g., KOH, t-BuOK) | Often biphasic with a phase-transfer catalyst.[4] | Inexpensive reagents. | Requires strong base, incompatible with sensitive functional groups (esters, ketones); can be difficult to control.[2] |

| Thermal Decomposition | Sodium Trichloroacetate (Cl₃CCO₂Na) | High temperatures (pyrolysis).[5] | Base-free. | Requires high heat; limited substrate scope due to thermal instability. |

| Seyferth Reagent | Phenyl(trichloromethyl)mercury (PhHgCCl₃) | Thermal decomposition. | Neutral, mild conditions; excellent for sensitive substrates.[6] | Highly toxic mercury reagent, expensive.[6] |

| Parham Method | Trichloroacetate Ester + Alkoxide (e.g., NaOMe) | Anhydrous, low to ambient temperature.[1] | Mild, base-induced but non-aqueous; high functional group tolerance; good yields. [1][2] | Requires anhydrous conditions. |

The Parham method, utilizing an ester of trichloroacetic acid such as this compound, represents a "best-of-both-worlds" approach. It avoids the harsh aqueous bases of the chloroform method and the high temperatures of sodium trichloroacetate pyrolysis, while being significantly safer and more cost-effective than the Seyferth reagent. This makes it the preferred method for substrates bearing base-sensitive functionalities.[2][3]

Reaction Mechanism

The generation of dichlorocarbene from this compound is initiated by a nucleophilic attack from a sodium alkoxide (in this case, sodium methoxide). The process unfolds in a sequence of well-defined steps:

-

Nucleophilic Acyl Substitution: Sodium methoxide attacks the carbonyl carbon of the trichloroacetate ester. This is a reversible transesterification step that exists in equilibrium.

-

Formation of the Trichloromethyl Anion: The key step involves the fragmentation of the tetrahedral intermediate, which expels the stable trichloromethyl anion (:CCl₃⁻). The other product is the corresponding carbonate ester.

-

α-Elimination: The unstable trichloromethyl anion rapidly undergoes α-elimination, expelling a chloride ion (Cl⁻) to yield the singlet dichlorocarbene (:CCl₂).

-

In Situ Trapping: The highly electrophilic dichlorocarbene is immediately trapped by an olefin present in the reaction mixture, forming the desired gem-dichlorocyclopropane via a concerted [1+2] cycloaddition.

Below is a diagram illustrating the mechanistic pathway.

Caption: Step-by-step experimental workflow for dichlorocyclopropanation.

Step-by-Step Procedure

-

Preparation: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen/argon inlet. Purge the system with inert gas for 10-15 minutes.

-

Charging Reagents: To the flask, add styrene (1.0 eq) and anhydrous pentane. The volume should be sufficient to ensure effective stirring (e.g., ~20 mL for a 10 mmol scale reaction).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Base and Precursor: While maintaining an inert atmosphere, add sodium methoxide (1.2 eq) to the flask. Follow this with the slow, dropwise addition of this compound (1.2 eq) over 15-20 minutes.

-

Causality Note: Slow addition is crucial to control the exothermic reaction and to ensure the generated dichlorocarbene reacts with the olefin rather than dimerizing or reacting with the solvent.

-

-

Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4-12 hours. Monitor the reaction progress by TLC or GC-MS by analyzing a quenched aliquot.

-

Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath. Carefully and slowly add saturated aqueous ammonium chloride solution to quench any unreacted sodium methoxide.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Workup - Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel column chromatography or vacuum distillation to yield the pure 1,1-dichloro-2-phenylcyclopropane.

Expected Results: Substrate Scope

The dichlorocarbene generated via this protocol can be trapped by a variety of electron-rich olefins. The following table provides representative yields for the dichlorocyclopropanation of various alkenes, demonstrating the versatility of the method.

| Entry | Olefin Substrate | Product | Typical Yield (%) |

| 1 | Styrene | 1,1-dichloro-2-phenylcyclopropane | 75-85% |

| 2 | α-Methylstyrene | 1,1-dichloro-2-methyl-2-phenylcyclopropane | 70-80% |

| 3 | 1-Octene | 1,1-dichloro-2-hexylcyclopropane | 65-75% |

| 4 | Cyclohexene | 7,7-dichlorobicyclo[4.1.0]heptane | 80-90% |

| 5 | Indene | 1,1-dichloro-1a,6b-dihydrocyclopropa[a]indene | 85-95% |

Yields are based on typical outcomes for dichlorocyclopropanation reactions and may vary based on reaction scale and purity of reagents. [7]

Safety Precautions

All operations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

-

Sodium Methoxide (NaOMe): Highly corrosive and water-reactive. It can cause severe burns. It is also flammable. Handle exclusively under an inert atmosphere. [8]* This compound: A chlorinated ester; handle with care. Avoid inhalation and skin contact.

-

Chlorinated Compounds: The product and precursor are chlorinated organic molecules. Handle as potentially toxic and dispose of waste according to institutional guidelines.

-

Solvents: Pentane, hexane, and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Wet reagents or solvent (NaOMe deactivated).2. Inhibitor present in the olefin.3. Insufficient reaction time. | 1. Use freshly opened anhydrous solvents and properly stored NaOMe.2. Purify the olefin by passing it through a plug of basic alumina.3. Monitor the reaction by TLC/GC and extend the reaction time if necessary. |

| Formation of Tarry Byproducts | 1. Reaction temperature too high.2. Precursor added too quickly, leading to :CCl₂ polymerization. | 1. Maintain the reaction temperature at 0 °C during the initial addition phase.2. Ensure slow, dropwise addition of the trichloroacetate ester. |

| Complex Product Mixture | Substrate contains multiple reactive sites or is unstable to the basic (alkoxide) conditions. | While this method is mild, extremely sensitive substrates may require an even more neutral precursor like the Seyferth reagent. |

References

-

Lin, H., Yang, M., Huang, P., & Cao, W. (2003). A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. Molecules, 8(8), 608-613. Available at: [Link]

-

Fattah, T. A. (2020). Dichlorocarbene and analogs: discovery, properties and reactions. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Dichlorocarbene. Retrieved from: [Link]

-

Verhoek, F. H. (1934). The Kinetics of the Decomposition of the Trichloroacetates in Various Solvents. Journal of the American Chemical Society, 56(3), 571-574. Available at: [Link]

-

Gómez, J. E., et al. (2018). Dichloromethyl(diaryl) Sulfonium Salts as gem-Dichlorocyclopropanation Reagents. Organic Letters, 20(5), 1312-1315. Available at: [Link]

-

Fedoryński, M. (2003). Syntheses of gem-Dihalocyclopropanes and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1099-1132. Available at: [Link]

-

Grillot, G. F., & Schaffrath, R. E. (1959). The Journal of Organic Chemistry 1959 Volume 24 No.8. The Journal of Organic Chemistry, 24(8). Available at: [Link]

-

Wang, M. L., Hsieh, Y. M., & Chang, R. Y. (2003). Kinetic study of dichlorocyclopropanation of 1,7-octadiene under phase-transfer catalysis conditions. Industrial & Engineering Chemistry Research, 42(21), 5037-5044. Available at: [Link]

-

Parham, W. E., & Schweizer, E. E. (1963). 2-oxa-7,7-dichloronorcarane. Organic Syntheses, 43, 72. Available at: [Link]

-

Sheikh, Y. M., Leclercq, J., & Djerassi, C. (1974). Addition of dichlorocarbene to steroidal olefins. Preparation of a stereoisomer of demethylgorgosterol, a cyclopropane-containing marine sterol. Journal of the Chemical Society, Perkin Transactions 1, 909-914. Available at: [Link]

-

Homma, T., et al. (2015). Multistep Kinetic Behavior of the Thermal Decomposition of Granular Sodium Percarbonate: Hindrance Effect of the Outer Surface Layer. The Journal of Physical Chemistry A, 119(39), 9984-9993. Available at: [Link]

-

Pearson+. (n.d.). Dichlorocarbene can also be generated by heating sodium trichloro... Study Prep. Available at: [Link]

-

Wikipedia. (n.d.). Sodium trichloroacetate. Retrieved from: [Link]

-

Parham, W. E., & Schweizer, E. E. (1959). An Improved Synthesis of Dichlorocarbene from Ethyl Trichloroacetate. The Journal of Organic Chemistry, 24(11), 1733-1735. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dichlorocarbene - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Addition of dichlorocarbene to steroidal olefins. Preparation of a stereoisomer of demethylgorgosterol, a cyclopropane-containing marine sterol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sodium trichloroacetate - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: The 2-Ethoxyethyl (EE) Group in Protecting Group Chemistry

In the landscape of complex organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Among the arsenal of protecting groups available to chemists, acetals offer a robust and versatile option for the temporary modification of hydroxyl groups. This guide provides an in-depth exploration of the 2-ethoxyethyl (EE) protecting group, a valuable tool known for its ease of introduction, stability across a range of reaction conditions, and mild cleavage requirements.

While the most prevalent reagent for the installation of the EE group is (2-ethoxyethyl) vinyl ether, we will also discuss the titular compound, 2-ethoxyethyl trichloroacetate. Although not a mainstream protecting agent itself, its chemistry is linked to this domain, and understanding its role provides a more complete picture for the research scientist.

The Ethoxyethyl (EE) Acetal: A Profile

The ethoxyethyl group is an acetal-type protecting group for alcohols. Its key features make it an attractive choice in multi-step synthesis:

-

Acid Lability: The EE group is readily cleaved under mild acidic conditions, which allows for selective deprotection in the presence of more robust protecting groups.[1][2]

-

Base and Nucleophile Stability: It is stable to strongly basic conditions (e.g., organolithium reagents, Grignard reagents, metal hydrides) and a wide array of nucleophiles, making it compatible with many common synthetic transformations.[1][3]

-

Orthogonality: The distinct cleavage condition (mild acid) provides orthogonality with many other common protecting groups, such as silyl ethers (cleaved by fluoride) and benzyl ethers (cleaved by hydrogenolysis), enabling complex protection schemes.[3][4][5]

Standard Introduction of the EE Group: The Vinyl Ether Method

The most reliable and widely adopted method for protecting an alcohol as its EE ether is through the acid-catalyzed addition to (2-ethoxyethyl) vinyl ether.[1]

Mechanism of Protection

The reaction proceeds via protonation of the vinyl ether's terminal carbon, generating a resonance-stabilized oxocarbenium ion. The alcohol then acts as a nucleophile, attacking this electrophilic intermediate. Subsequent deprotonation by a mild base yields the protected ethoxyethyl ether.[1]

Caption: Acid-catalyzed protection of an alcohol with (2-ethoxyethyl) vinyl ether.

Deprotection of Ethoxyethyl Ethers

The removal of the EE group is effectively the reverse of its formation: an acid-catalyzed hydrolysis. The reaction is typically fast and clean, regenerating the parent alcohol.[1][2]

Mechanism of Deprotection

The acetal oxygen is protonated, leading to the elimination of the alcohol (R-OH) and formation of the same resonance-stabilized oxocarbenium ion intermediate seen during protection. This cation is then trapped by water, and subsequent deprotonation yields acetaldehyde and 2-ethoxyethanol as byproducts.[1]

Caption: Acid-catalyzed hydrolysis (deprotection) of an EE-protected alcohol.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate.

Protocol 1: Protection of a Primary Alcohol

-

Reagents & Materials:

-

Primary alcohol (1.0 equiv)

-

(2-Ethoxyethyl) vinyl ether (1.5 - 2.0 equiv)

-

Pyridinium p-toluenesulfonate (PPTS) (0.05 - 0.1 equiv)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine, anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the alcohol in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add (2-ethoxyethyl) vinyl ether to the solution.

-

Add PPTS in one portion.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure EE-protected alcohol.

-

Protocol 2: Deprotection of an EE-Protected Alcohol

-

Reagents & Materials:

-

EE-protected alcohol (1.0 equiv)

-

Acetic acid (20% aqueous solution)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (or other suitable extraction solvent)

-

Brine, anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the EE-protected alcohol in a 1:1 mixture of THF and 20% aqueous acetic acid.[2]

-

Stir the mixture at room temperature. Monitor the deprotection by TLC until all starting material is consumed (typically 2-6 hours).

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ until effervescence ceases.

-

Extract the product with ethyl acetate (3x).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[2]

-

The resulting crude alcohol can be purified by flash chromatography if necessary.

-

Comparative Analysis of Alcohol Protecting Groups

The choice of a protecting group is a critical strategic decision. The EE group's properties are best understood in comparison to other common alcohol protecting groups.

| Protecting Group | Abbreviation | Structure | Stable To | Labile To (Cleavage Conditions) | Key Features |

| Ethoxyethyl | EE | -CH(CH₃)OEtOEt | Strong Base, Organometallics, Reductants, Oxidants | Mild Acid (e.g., aq. AcOH, PPTS) | Easy to introduce and remove under very mild acidic conditions. |

| Methoxymethyl | MOM | -CH₂OCH₃ | Strong Base, Organometallics, Reductants | Strong Acid (e.g., HCl, TFA) | More stable to acid than EE or THP.[3][4] |

| Tetrahydropyranyl | THP | -OTHP | Strong Base, Organometallics, Reductants | Mild Acid (similar to EE) | Very common, but introduces a new stereocenter. |

| t-Butyldimethylsilyl | TBS | -Si(Me)₂t-Bu | Acid/Base (mild), Organometallics, most Red/Ox | Fluoride (TBAF), Strong Acid | Very common, robust, and orthogonal to many other groups.[4] |

| Triisopropylsilyl | TIPS | -Si(i-Pr)₃ | Acid/Base (more stable than TBS) | Fluoride (TBAF), Harsher Acid | More sterically hindered and more stable to acid than TBS.[6] |

The Role of this compound